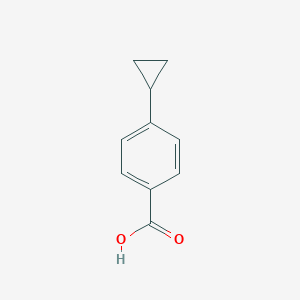

4-Cyclopropylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135139. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCRWEAWEDESNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300155 | |

| Record name | 4-cyclopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798-82-9 | |

| Record name | 1798-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-cyclopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1798-82-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Cyclopropylbenzoic acid chemical properties

An In-Depth Technical Guide to 4-Cyclopropylbenzoic Acid: Properties, Synthesis, and Applications

Introduction

This compound (CAS No: 1798-82-9) is an aromatic carboxylic acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, which uniquely combines a rigid cyclopropyl group with a benzoic acid moiety, imparts distinct chemical and physical properties that make it a valuable building block for complex molecular architectures.[1][2] The presence of the cyclopropyl group can enhance metabolic stability and binding affinity to biological targets, making it a desirable feature in the design of novel therapeutics.[2][3] This guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in synthesis and formulation. This compound is typically an off-white to white solid at room temperature.[1][4] Its relatively high melting point is indicative of strong intermolecular hydrogen bonding facilitated by the carboxylic acid group.

Core Chemical Properties

The key physicochemical data for this compound are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | Source |

| CAS Number | 1798-82-9 | [5] |

| Molecular Formula | C₁₀H₁₀O₂ | [1][5] |

| Molecular Weight | 162.19 g/mol | [2][4] |

| Appearance | Off-white solid | [4] |

| Melting Point | 221-224 °C | [4] |

| Boiling Point (Predicted) | 305.8 ± 21.0 °C | [4] |

| Density (Predicted) | 1.248 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 4.41 ± 0.10 | [4][6] |

| Solubility | Low solubility in water, more soluble in organic solvents. | [1] |

Spectroscopic Signature

Spectroscopic analysis is essential for the structural elucidation and quality control of chemical compounds.[7] The expected spectral data for this compound are as follows:

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a clear map of the hydrogen environments. The aromatic protons ortho and meta to the carboxylic acid group would appear as distinct doublets in the aromatic region (~7.5-8.0 ppm). The methine proton of the cyclopropyl group would appear as a multiplet further upfield, while the four methylene protons of the cyclopropyl ring would also present as multiplets at a characteristic shift. The acidic proton of the carboxylic acid would typically be a broad singlet at a downfield shift (>10 ppm).

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would show distinct signals for the carboxyl carbon, the four unique aromatic carbons (ipso, ortho, meta, and para), and the two unique carbons of the cyclopropyl group (methine and methylene).

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by the characteristic absorptions of the functional groups.[8] A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[9] A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.[8][9] Aromatic C=C stretching vibrations are typically observed in the 1600-1450 cm⁻¹ region.[8]

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its practical application as a chemical intermediate.

Synthetic Pathway

A documented method for synthesizing this compound involves the reaction of coumalic acid with cyclopropyl acetylene.[4][10] This reaction proceeds via a Diels-Alder reaction followed by a decarboxylation/aromatization sequence.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine coumalic acid (1.0 eq) and cyclopropyl acetylene (1.0 eq) in diethylene glycol dimethyl ether.

-

Reflux : Heat the reaction mixture to reflux and maintain for approximately 36 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

Solvent Removal : Upon completion, cool the mixture to room temperature. Remove the solvent by distillation under reduced pressure.

-

Purification : Recrystallize the resulting crude product from ethanol to yield pure this compound.[4][10]

Caption: Synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is governed by its two primary functional components: the carboxylic acid group and the substituted aromatic ring.

-

Carboxylic Acid Group : This group is the primary site for reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol (4-cyclopropylbenzyl alcohol) using reducing agents like lithium aluminum hydride.[11]

-

Aromatic Ring : The benzene ring can undergo electrophilic aromatic substitution. The carboxylic acid group is a deactivating, meta-directing group, while the cyclopropyl group is generally considered an activating, ortho/para-directing group. The pKa of 4.45 suggests that the cyclopropyl group decreases the electron density of the benzene ring compared to unsubstituted benzoic acid, which can make the ring less reactive towards electrophilic substitution than benzene itself.[6]

Caption: Reactivity profile of this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of high-value molecules, particularly active pharmaceutical ingredients (APIs).[2]

-

Bruton's Tyrosine Kinase (BTK) Inhibitors : It is a documented component in the preparation of BTK inhibitors, a class of drugs used in the treatment of certain cancers and autoimmune diseases.[4][10]

-

Anti-Inflammatory Agents : The molecule has been incorporated into the structure of potent and selective EP4 antagonists, which are investigated for treating inflammatory pain.[12] The discovery of MF-766, a complex derivative, highlights the utility of the cyclopropylbenzoic acid scaffold in modulating biological receptors.[12]

-

Agrochemicals : The rigid aromatic-cyclopropyl structure is also explored in agrochemical research for designing novel pesticides and herbicides with potentially improved target selectivity and environmental stability.[2]

The inclusion of the cyclopropyl ring is a common strategy in medicinal chemistry to fine-tune a molecule's properties. It can increase metabolic stability by blocking sites susceptible to oxidation and can improve binding affinity by introducing conformational rigidity.[2][3]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[5]

Hazard Identification

| Hazard Statement | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[5] |

| Eye Irritation | H319 | Causes serious eye irritation.[5] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[5] |

| Acute Oral Toxicity | H302 | Harmful if swallowed.[5] |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, safety goggles, and a lab coat.[13][14] Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[14]

-

First Aid Measures :

-

Skin Contact : Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[13][14]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13][14]

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[13][14]

-

Ingestion : If swallowed, call a poison center or doctor. Rinse mouth.[13][15]

-

-

Storage : Store in a tightly closed container in a dry, well-ventilated place at room temperature.[4][14]

Conclusion

This compound is a compound of significant synthetic utility. Its unique structural features, well-defined reactivity, and role as a key building block in the pharmaceutical and agrochemical industries underscore its importance. This guide provides the foundational technical knowledge required for researchers to effectively and safely utilize this versatile molecule in their research and development endeavors.

References

- Benchchem. (n.d.). 4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid.

- ChemicalBook. (n.d.). 4-CYCLOPROPYL-BENZOIC ACID CAS#: 1798-82-9.

- CymitQuimica. (n.d.). CAS 1798-82-9: 4-CYCLOPROPYL-BENZOIC ACID.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- MySkinRecipes. (n.d.). This compound.

- ChemicalBook. (n.d.). 4-CYCLOPROPYL-BENZOIC ACID | 1798-82-9.

- Sigma-Aldrich. (n.d.). 4-Cyclopropyl-benzoic acid | 1798-82-9.

- Fisher Scientific. (2010). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- MilliporeSigma. (2025). SAFETY DATA SHEET.

- Colucci, J., et al. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(12), 3760-3.

- Filo. (2024). The p K_{a}^{} of p -cyclopropylbenzoic acid is 4.45*.

- Future Med Chem. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.

- Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College.

- BenchChem. (2025). Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec).

- ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)....

Sources

- 1. CAS 1798-82-9: 4-CYCLOPROPYL-BENZOIC ACID | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-CYCLOPROPYL-BENZOIC ACID CAS#: 1798-82-9 [m.chemicalbook.com]

- 5. This compound | C10H10O2 | CID 282064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The p K_{a}^{*} of p -cyclopropylbenzoic acid is 4.45 . Is cyclopropylben.. [askfilo.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. 4-CYCLOPROPYL-BENZOIC ACID | 1798-82-9 [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4-Cyclopropylbenzoic Acid (CAS: 1798-82-9)

Foreword: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry and materials science, the cyclopropyl group stands out as a "bioisostere" of choice. Its rigid, three-membered ring structure imparts unique conformational constraints, enhances metabolic stability, and improves binding affinity to biological targets.[1][2] 4-Cyclopropylbenzoic acid is a quintessential building block that leverages these properties. As an aromatic carboxylic acid, it serves as a versatile scaffold, allowing for straightforward derivatization into a multitude of more complex and high-value molecules.[1] This guide provides a comprehensive technical overview of its synthesis, properties, and applications, grounded in established scientific principles and practical, field-proven methodologies.

Core Chemical and Physical Properties

This compound is an aromatic carboxylic acid where a cyclopropyl group is attached at the para-position of the benzoic acid ring.[3] This structure results in a white to off-white solid compound with low solubility in water but good solubility in common organic solvents.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1798-82-9 | [4][5][6][7] |

| Molecular Formula | C₁₀H₁₀O₂ | [3][4][6] |

| Molecular Weight | 162.19 g/mol | [4][6] |

| Melting Point | 221-224 °C | [8][9] |

| Boiling Point | 305.8 °C at 760 mmHg (Predicted) | [8][9] |

| Appearance | White to off-white solid | [3][8][9] |

| pKa | 4.41 ± 0.10 (Predicted) | [9] |

| XLogP3 | 2.8 | [8] |

| IUPAC Name | This compound | [4][7] |

| SMILES | C1CC1C2=CC=C(C=C2)C(=O)O | [4][10] |

| InChIKey | GJCRWEAWEDESNZ-UHFFFAOYSA-N |[4][11] |

Synthesis and Mechanistic Insights

A common and effective method for the laboratory-scale synthesis of this compound involves a cycloaddition reaction between coumalic acid and cyclopropylacetylene. This reaction proceeds via a Diels-Alder type mechanism followed by a retro-Diels-Alder extrusion of CO₂, which serves as the driving force for the aromatization of the ring.

Causality in Experimental Design:

-

Solvent Choice: A high-boiling point, aprotic solvent like diethylene glycol dimethyl ether ("diglyme") is selected to achieve the necessary reflux temperatures that drive the reaction, particularly the CO₂ extrusion step.

-

Reaction Time: The extended reflux period (e.g., 36 hours) is necessary because the cycloaddition and subsequent extrusion are kinetically slow processes. Reaction progress should be monitored (e.g., by TLC) to determine the optimal endpoint.

-

Purification: Recrystallization from ethanol is an effective purification method. The target acid has lower solubility in cold ethanol compared to impurities and unreacted starting materials, allowing for its selective crystallization upon cooling.

Experimental Protocol: Synthesis from Coumalic Acid

Objective: To synthesize this compound with high purity.

Materials:

-

Coumalic acid (1 equivalent)

-

Cyclopropylacetylene (1 equivalent)

-

Diethylene glycol dimethyl ether (Diglyme)

-

Ethanol (for recrystallization)

-

Standard reflux apparatus with condenser and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine coumalic acid (e.g., 18.74 mmol) and cyclopropylacetylene (e.g., 18.74 mmol) in diglyme.

-

Heating: Heat the reaction mixture to reflux and maintain for approximately 36 hours.[9]

-

Monitoring: Periodically check the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the diglyme solvent by distillation under reduced pressure using a rotary evaporator.[9]

-

Purification: Dissolve the resulting crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the precipitated crystals of this compound by vacuum filtration. Wash the crystals with a small amount of cold ethanol and dry them under vacuum.

-

Characterization: Confirm the identity and purity of the product using melting point analysis, NMR, and IR spectroscopy.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

A self-validating protocol requires rigorous characterization of the final compound. The spectroscopic data for this compound is distinctive due to the combination of aromatic, carboxylic acid, and cyclopropyl moieties.

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

|---|---|---|---|

| ¹H NMR | Carboxylic Acid (-COOH) | δ 12.0-13.0 ppm (broad singlet) | Highly deshielded acidic proton. |

| Aromatic Protons | δ 7.2-8.1 ppm (two doublets, AA'BB' system) | Protons on the benzene ring, split by ortho coupling. | |

| Cyclopropyl Methine (-CH) | δ 1.8-2.0 ppm (multiplet) | Methine proton adjacent to the aromatic ring. | |

| Cyclopropyl Methylene (-CH₂) | δ 0.6-1.1 ppm (two multiplets) | Diastereotopic methylene protons of the cyclopropyl ring. | |

| ¹³C NMR | Carbonyl Carbon (-C=O) | δ ~170 ppm | Characteristic shift for a carboxylic acid carbonyl. |

| Aromatic Carbons | δ 125-150 ppm | Shifts for substituted and unsubstituted aromatic carbons. | |

| Cyclopropyl Methine (-CH) | δ ~16 ppm | Aliphatic carbon shielded by the ring strain. | |

| Cyclopropyl Methylene (-CH₂) | δ ~9.5 ppm | Highly shielded aliphatic carbons due to ring geometry.[12] | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) | Characteristic broad absorption due to hydrogen bonding. |

| C=O Stretch (Carboxylic Acid) | ~1680-1710 cm⁻¹ (strong) | Carbonyl stretch, position indicates conjugation with the aromatic ring.[13] | |

| C=C Stretch (Aromatic) | ~1600 cm⁻¹ and ~1450 cm⁻¹ | Skeletal vibrations of the benzene ring.[13] |

| Mass Spec. (ESI-) | [M-H]⁻ | m/z 161.06 | Deprotonated molecular ion, confirming molecular weight.[10] |

Applications in Drug Discovery

The unique stereoelectronic properties of the cyclopropyl group make this compound a valuable building block in pharmaceutical development.[2]

-

Metabolic Stability: The cyclopropyl group is resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a more labile group (like an isopropyl or ethyl group) with a cyclopropyl moiety can significantly enhance a drug candidate's half-life.[1]

-

Conformational Rigidity: The fixed structure of the cyclopropyl ring reduces the number of available conformations for a molecule. This can lock the molecule into a bioactive conformation, increasing its binding affinity and selectivity for a specific protein target.

-

Key Therapeutic Areas:

-

Oncology: It is a component in the synthesis of potent enzyme inhibitors, such as Bruton's Tyrosine Kinase (BTK) inhibitors, which are crucial for treating certain B-cell cancers.[9]

-

Inflammation and Pain: Derivatives have been developed as highly potent and selective EP4 antagonists for treating inflammatory pain, demonstrating efficacy in animal models of arthritis.[14]

-

Antiviral and Anti-inflammatory Agents: The carboxylic acid handle allows for easy derivatization to form amides and esters, facilitating its incorporation into complex molecules designed as antiviral or anti-inflammatory drugs.[1]

-

Conceptual Signaling Pathway: Kinase Inhibition

Many drugs derived from this compound function as kinase inhibitors. The diagram below illustrates the general principle where an inhibitor molecule binds to the ATP-binding pocket of a kinase, preventing the phosphorylation of a downstream substrate and thereby blocking the signaling cascade.

Caption: Generalized kinase inhibition by a drug molecule.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound presents moderate hazards that require appropriate handling procedures.

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement | Source(s) |

|---|---|---|

| Hazards | H302: Harmful if swallowed. | [4] |

| H315: Causes skin irritation. | [4][5] | |

| H319: Causes serious eye irritation. | [4][5] | |

| H335: May cause respiratory irritation. | [4][5] | |

| Prevention | P264: Wash skin thoroughly after handling. | [15] |

| P270: Do not eat, drink or smoke when using this product. | ||

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [15] | |

| P261: Avoid breathing dust. | [15] | |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [15] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15] | |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [15][16] |

| Recommended: Keep sealed in a dry area at room temperature. | [8][9] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |[15] |

Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat. If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[16]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[15][16] For skin contact, wash off with soap and water.[15][16] If inhaled, move to fresh air.[15][16] If swallowed, rinse mouth and call a physician.[16]

References

- This compound | C10H10O2 | CID 282064.

- 4-Cyclopropyl-benzoic acid. Oakwood Chemical. [Link]

- Benzoic acid, 4-cyclopropyl- | 1798-82-9. Angene Chemical. [Link]

- This compound | 1798-82-9. J&K Scientific. [Link]

- This compound. MySkinRecipes. [Link]

- Colucci, J., et al. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(12), 3760-3. [Link]

- SUPPORTING INFORMATION.

- This compound (C10H10O2). PubChemLite. [Link]

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. (2025). [Link]

- Spectroscopy Data for Undergradu

- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 1798-82-9: 4-CYCLOPROPYL-BENZOIC ACID | CymitQuimica [cymitquimica.com]

- 4. This compound | C10H10O2 | CID 282064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1798-82-9 Cas No. | 4-Cyclopropyl-benzoic acid | Apollo [store.apolloscientific.co.uk]

- 6. 4-Cyclopropyl-benzoic acid [oakwoodchemical.com]

- 7. jk-sci.com [jk-sci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. 4-CYCLOPROPYL-BENZOIC ACID CAS#: 1798-82-9 [m.chemicalbook.com]

- 10. PubChemLite - this compound (C10H10O2) [pubchemlite.lcsb.uni.lu]

- 11. 4-Cyclopropyl-benzoic acid | 1798-82-9 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

4-Cyclopropylbenzoic acid structure and substructure

An In-depth Technical Guide to 4-Cyclopropylbenzoic Acid: Structure, Properties, and Applications in Drug Discovery

Introduction

This compound is an aromatic carboxylic acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2] Its structure, which marries the rigidity and unique electronic properties of a cyclopropyl group with the versatile chemical handle of a benzoic acid moiety, makes it a valuable building block for the synthesis of complex molecular architectures.[3][4] This guide provides a comprehensive technical overview of this compound, from its fundamental structure and properties to its synthesis and applications, with a focus on its role in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is characterized by a cyclopropyl group attached to the para-position of a benzoic acid ring.[5] The molecular formula is C₁₀H₁₀O₂.[5]

| Property | Value | Source |

| Molecular Weight | 162.19 g/mol | [2] |

| IUPAC Name | This compound | [5] |

| CAS Number | 1798-82-9 | |

| Physical Form | Solid | |

| Melting Point | 221-224 °C | |

| Boiling Point | 305.8 °C at 760 mmHg | |

| pKa | 4.41±0.10 (Predicted) | [5] |

Substructure Analysis: A Tale of Two Moieties

The unique characteristics of this compound arise from the interplay of its two key substructures: the cyclopropyl ring and the benzoic acid group.

Caption: Key substructures of this compound.

The Cyclopropyl Group: A Unique Bioisostere

The cyclopropyl group is a three-membered carbocycle that imparts several advantageous properties to a molecule, making it a popular motif in medicinal chemistry.[3][4]

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] This can lead to an increased half-life of a drug molecule.

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring restricts the conformational flexibility of a molecule.[2] This can lead to a more favorable entropic contribution to binding with a biological target.

-

Enhanced Potency: The unique electronic properties of the cyclopropyl ring, including its "pi-character," can lead to enhanced binding affinity and potency.[1]

-

Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity and permeability, potentially improving its pharmacokinetic profile.[4]

The cyclopropyl group is often considered a bioisostere for a vinyl group or a gem-dimethyl group, offering a way to fine-tune a molecule's properties while maintaining its overall shape.

The Benzoic Acid Moiety: A Versatile Chemical Hub

The benzoic acid substructure provides a crucial anchor point for further chemical modifications.

-

Acidity and Reactivity: The carboxylic acid group is acidic, with a pKa similar to that of benzoic acid itself.[5][6] This allows for the formation of salts, which can improve a compound's solubility and bioavailability.

-

Derivatization Potential: The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This chemical versatility is a key reason for its utility as a building block in multi-step syntheses.[2]

-

Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor and acceptor, which can be critical for binding to biological targets.

Synthesis of this compound

Several synthetic routes to this compound have been developed. A common and efficient method involves a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative and a halogenated benzoic acid derivative.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling Approach

This protocol is a representative example of the synthesis of this compound.

Step 1: Suzuki-Miyaura Coupling

-

To a solution of methyl 4-bromobenzoate (1.0 eq) in a suitable solvent such as a mixture of toluene and water, add cyclopropylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 4-cyclopropylbenzoate.

Step 2: Hydrolysis

-

Dissolve the methyl 4-cyclopropylbenzoate (1.0 eq) in a mixture of methanol and water.

-

Add an excess of a base such as NaOH (3.0 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC or LC-MS).

-

Remove the methanol under reduced pressure and dilute the aqueous residue with water.

-

Acidify the aqueous solution with a dilute acid such as 1M HCl until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in Drug Discovery and Development

The unique combination of properties imparted by the cyclopropyl and benzoic acid moieties has made this compound a valuable building block in the design of new therapeutic agents.[2] It is particularly prevalent in the development of enzyme inhibitors and receptor antagonists.

Bruton's Tyrosine Kinase (BTK) Inhibitors

A significant application of this compound derivatives is in the development of Bruton's Tyrosine Kinase (BTK) inhibitors.[7][8] BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has proven to be an effective therapeutic strategy for various B-cell malignancies and autoimmune diseases.[8][9]

Many BTK inhibitors feature a central scaffold that is functionalized with various substituents to optimize potency, selectivity, and pharmacokinetic properties. The 4-cyclopropylbenzoyl group is often incorporated to occupy a specific binding pocket in the enzyme, with the cyclopropyl group contributing to favorable interactions and metabolic stability.

Caption: Incorporation of the 4-cyclopropylbenzoyl moiety in a BTK inhibitor.

Conclusion

This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its unique structural features, arising from the combination of a cyclopropyl ring and a benzoic acid moiety, provide a powerful tool for the design and synthesis of novel molecules with desirable physicochemical and pharmacological properties. The continued exploration of this and related scaffolds is likely to lead to the discovery of new and improved therapeutic agents for a wide range of diseases.

References

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed.

- Full article: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online.

- Peterson, D. J. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. 2016;59(19):8712-8756.

- SUPPORTING INFORMATION. ResearchGate.

- Colucci, J., et al. Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Bioorganic & Medicinal Chemistry Letters. 2010;20(12):3760-3.

- This compound. MySkinRecipes.

- This compound. PubChem.

- 4-Cyclopropyl-2-hydroxybenzoic acid. SynZeal.

- How does the cyclopropyl group influence conjugation and aromaticity? Chemistry Stack Exchange.

- Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. Google Patents.

- Process for preparation of substituted cyclopropane carboxylic acids and esters thereof and intermediates of said acids and esters. Google Patents.

- Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI.

- Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. NIH.

- 20.4: Substituent Effects on Acidity. Chemistry LibreTexts.

- A Potent Seven-membered Cyclic BTK (Bruton's Tyrosine Kinase) Chiral Inhibitor Conceived by Structure-based Drug Design to Lock its Bioactive Conformation. ResearchGate.

- United States Patent. Googleapis.com.

- The Development of BTK Inhibitors: A Five-Year Update. MDPI.

- NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.

- United States Patent. Googleapis.com.

- Bruton Tyrosine Kinase Inhibitors: Present and Future. PubMed.

- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.

- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. Google Patents.

- Interplay between conjugative and steric effects in cyclopropylarenes. The Journal of Organic Chemistry.

- 4-n-Propylbenzoic acid. NIST WebBook.

- Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PMC - NIH.

- Is benzoic acid an electron-withdrawing group? Reddit.

- 4-Vinylbenzoic acid. NIST WebBook.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound [myskinrecipes.com]

- 3. tandfonline.com [tandfonline.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C10H10O2 | CID 282064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Bruton Tyrosine Kinase Inhibitors: Present and Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

4-Cyclopropylbenzoic acid molecular weight and formula

An In-Depth Technical Guide to 4-Cyclopropylbenzoic Acid for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It details the core molecular characteristics, physicochemical properties, synthesis, and critical applications of this compound, a key building block in modern pharmaceutical development.

Core Molecular and Physicochemical Profile

This compound is an aromatic carboxylic acid distinguished by a cyclopropyl substituent at the para-position of the benzoic acid core.[1] This unique structural feature imparts specific properties that are highly valued in medicinal chemistry.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2][3] |

| Molecular Weight | 162.19 g/mol | [4][5] |

| CAS Number | 1798-82-9 | [2][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 221-224 °C | [4][6] |

| Boiling Point | 305.8 °C (at 760 mmHg) | [4] |

| Purity | Typically ≥95-98% | [2][4][7] |

| Solubility | Low solubility in water, more soluble in organic solvents | [1] |

The Strategic Role of the Cyclopropyl Moiety in Drug Design

The incorporation of a cyclopropyl ring into molecular scaffolds is a deliberate strategy in drug discovery, not merely a structural variation.[8][9] Its significance is rooted in the unique conformational and electronic properties it confers upon a parent molecule.

-

Metabolic Stability: The cyclopropyl group is often introduced to enhance a drug candidate's metabolic stability.[5] Its strained ring system and strong C-H bonds make it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more conventional alkyl groups.

-

Conformational Rigidity: As the smallest cycloalkane, the cyclopropane ring is exceptionally rigid.[9] When appended to a structure like benzoic acid, it locks the substituent in a defined spatial orientation. This rigidity can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

-

Binding Interactions: The unique electronic nature of the cyclopropyl group, with its enhanced pi-character in the C-C bonds, allows it to participate in favorable non-covalent interactions within a protein's binding pocket, contributing to overall potency.[9]

This combination of properties makes this compound a valuable starting material for creating more complex molecules with improved pharmacokinetic and pharmacodynamic profiles.[5]

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various methods. One documented approach involves the reaction of coumalic acid with cyclopropyl acetylene. The carboxylic acid functionality of the molecule is its primary reactive site, allowing for straightforward derivatization into esters, amides, and other functional groups essential for building larger, more complex active pharmaceutical ingredients (APIs).[5]

Workflow for a Representative Synthesis

The following diagram illustrates a generalized workflow for a laboratory-scale synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Applications in Pharmaceutical Research

This compound is primarily utilized as a crucial intermediate in the synthesis of novel therapeutic agents.[5] Its structure is a component of molecules targeting a range of diseases.

-

Kinase Inhibitors: It is a documented component in the preparation of Bruton's Tyrosine Kinase (BTK) inhibitors, a class of drugs important in treating certain cancers and autoimmune diseases.[6]

-

Anti-inflammatory and Antiviral Agents: The scaffold is commonly employed in the synthesis of new anti-inflammatory and antiviral compounds, where the cyclopropyl group can enhance target engagement and metabolic properties.[5]

-

Agrochemicals: Beyond pharmaceuticals, its rigid structure is also explored in agrochemical research for designing selective and environmentally stable pesticides and herbicides.[5]

Experimental Protocol: Synthesis from Coumalic Acid

The following protocol is a representative example for the synthesis of this compound. Researchers should adapt this procedure based on laboratory-specific conditions and safety assessments.

Objective: To synthesize this compound via the reaction of coumalic acid and cyclopropyl acetylene.

Materials:

-

Coumalic acid

-

Cyclopropyl acetylene

-

Diethylene glycol dimethyl ether (solvent)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of coumalic acid (e.g., 18.74 mmol) and cyclopropyl acetylene (e.g., 18.74 mmol) in diethylene glycol dimethyl ether.

-

Reflux: Heat the reaction mixture to reflux and maintain for an extended period (e.g., 36 hours), monitoring the reaction progress by a suitable method like TLC.

-

Solvent Removal: Upon completion, allow the mixture to cool to room temperature. Remove the solvent by distillation under reduced pressure.

-

Purification: Recrystallize the resulting crude solid product from ethanol to yield pure this compound.[6]

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (e.g., NMR, melting point).

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) classifications highlight potential hazards.

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][4] |

| Skin Irritation | H315 | Causes skin irritation | [3][4] |

| Eye Irritation | H319 | Causes serious eye irritation | [3][4] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3][4] |

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11]

-

Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[4][6][12]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool in the design of advanced molecules. Its molecular formula (C₁₀H₁₀O₂) and molecular weight (~162.19 g/mol ) are foundational data points, but its true value lies in the advantageous properties conferred by the cyclopropyl moiety.[2][4] For researchers in drug discovery and medicinal chemistry, understanding the rationale behind its use—enhancing metabolic stability, providing conformational rigidity, and enabling potent binding interactions—is key to leveraging its full potential in the development of next-generation therapeutics.

References

- CP Lab Safety. This compound, min 96%, 1 gram. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 282064, this compound. [Link]

- Safety d

- MySkinRecipes. This compound. [Link]

- Oakwood Chemical. 4-Cyclopropyl-benzoic acid. [Link]

- PubMed.

- PubMed Central. 4-(Cyclopropanecarboxamido)benzoic acid. [Link]

- ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

- NIST. 4-n-Propylbenzoic acid. [Link]

Sources

- 1. CAS 1798-82-9: 4-CYCLOPROPYL-BENZOIC ACID | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C10H10O2 | CID 282064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1798-82-9 [sigmaaldrich.com]

- 5. This compound [myskinrecipes.com]

- 6. 4-CYCLOPROPYL-BENZOIC ACID CAS#: 1798-82-9 [m.chemicalbook.com]

- 7. 1798-82-9 Cas No. | 4-Cyclopropyl-benzoic acid | Apollo [store.apolloscientific.co.uk]

- 8. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. 1798-82-9|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Solubility of 4-Cyclopropylbenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-cyclopropylbenzoic acid in organic solvents. In the absence of extensive publicly available experimental solubility data for this compound, this guide emphasizes predictive methodologies rooted in thermodynamic principles, specifically the Hansen Solubility Parameters (HSP). We present a theoretical framework for understanding and estimating the solubility of this compound, supplemented by a comparative analysis with the well-documented solubility of benzoic acid. Furthermore, this guide furnishes detailed experimental protocols to enable researchers to determine the solubility of this compound in their laboratories. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and manipulate the solubility of this compound for a variety of applications.

Introduction

This compound is a carboxylic acid derivative of interest in medicinal chemistry and materials science due to its unique structural features, including a rigid aromatic core and a lipophilic cyclopropyl group. The solubility of this compound in organic solvents is a critical parameter influencing its utility in chemical synthesis, purification, formulation, and biological applications. A thorough understanding of its solubility behavior is paramount for process optimization and the development of effective delivery systems.

This guide addresses the current gap in experimental solubility data for this compound by providing a robust theoretical framework for solubility prediction. By leveraging the concept of Hansen Solubility Parameters, we offer a systematic approach to solvent selection and solubility estimation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Molecular Weight | 162.19 g/mol | |

| Melting Point | 221-224 °C | |

| Boiling Point | 305.8 °C at 760 mmHg (Predicted) | |

| Appearance | Off-white solid | |

| pKa | 4.41 ± 0.10 (Predicted) |

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" provides a qualitative understanding of solubility. Hansen Solubility Parameters (HSP) offer a quantitative and predictive framework based on this principle. HSP theory decomposes the total cohesive energy of a substance into three components[1]:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter (δt) is related to these components by the equation:

δt² = δD² + δP² + δH²

The closer the HSP values of a solute and a solvent are, the more likely they are to be miscible. This "distance" in the three-dimensional Hansen space (Ra) can be calculated as follows:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Where subscripts 1 and 2 refer to the solute and solvent, respectively. A smaller Ra value indicates a higher likelihood of solubility.

Estimating Hansen Solubility Parameters for this compound

In the absence of experimentally determined HSP values for this compound, we can estimate them using group contribution methods. The Stefanis-Panayiotou method is a well-established approach for this purpose[2]. This method assigns specific values for δD, δP, and δH to different molecular fragments.

The structure of this compound can be broken down into the following first-order groups:

-

-COOH (aromatic): 1 group

-

ACH (aromatic C-H): 4 groups

-

AC (aromatic C-): 2 groups

-

CH₂ (cyclic): 2 groups

-

CH (cyclic): 1 group

Based on the group contribution values provided by Stefanis and Panayiotou, the estimated Hansen Solubility Parameters for this compound are presented in the table below.

| Parameter | Estimated Value (MPa⁰.⁵) |

| δD | 18.5 |

| δP | 6.2 |

| δH | 8.5 |

These estimated values provide a basis for predicting the solubility of this compound in a wide range of organic solvents.

Predictive Solubility of this compound in Common Organic Solvents

Using the estimated HSP for this compound, we can calculate the Hansen distance (Ra) to various common organic solvents. A lower Ra value suggests better solubility.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Hansen Distance (Ra) to this compound | Predicted Solubility |

| Acetone | 15.5 | 10.4 | 7.0 | 7.4 | Good |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 13.9 | Moderate |

| Benzene | 18.4 | 0.0 | 2.0 | 9.0 | Moderate |

| Chloroform | 17.8 | 3.1 | 5.7 | 4.8 | Very Good |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 11.8 | Poor |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.0 | Very Good |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 7.6 | Good |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.3 | Good |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.5 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 12.3 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.5 | Very Good |

| Heptane | 15.3 | 0.0 | 0.0 | 12.3 | Poor |

| Hexane | 14.9 | 0.0 | 0.0 | 12.9 | Poor |

| Isopropanol | 15.8 | 6.1 | 16.4 | 9.8 | Good |

| Methanol | 14.7 | 12.3 | 22.3 | 15.8 | Poor |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.4 | Excellent |

| Toluene | 18.0 | 1.4 | 2.0 | 7.8 | Good |

| Water | 15.5 | 16.0 | 42.3 | 36.3 | Very Poor |

Disclaimer: These are predicted solubilities based on a theoretical model and should be confirmed experimentally.

The predictive analysis suggests that this compound will exhibit the highest solubility in solvents like Tetrahydrofuran (THF) , Dichloromethane , and Chloroform , which have HSP values closest to those estimated for the solute. Solvents with moderate polarity and hydrogen bonding capability, such as Ethyl Acetate and Acetone , are also predicted to be good solvents. In contrast, highly polar protic solvents like Methanol and Water , and non-polar aliphatic solvents like Hexane and Heptane , are predicted to be poor solvents.

Comparative Analysis: Solubility of Benzoic Acid

To provide an empirical context for our predictions, it is instructive to examine the experimental solubility of the parent compound, benzoic acid. The primary structural difference is the substitution of a hydrogen atom with a cyclopropyl group at the para position. This substitution increases the molecule's lipophilicity and molecular volume, which is expected to influence its solubility.

The experimental solubility of benzoic acid in several organic solvents is presented below.

| Solvent | Solubility of Benzoic Acid ( g/100g solvent) at 25 °C | Reference |

| Acetone | 55.6 | [3] |

| Benzene | 12.2 | [3] |

| Chloroform | 16.7 | |

| Cyclohexane | 1.4 | |

| Ethanol | 45.5 | |

| Ethyl Acetate | 30.3 | [3] |

| Heptane | 0.9 | |

| Methanol | 50.0 | [3] |

| Toluene | 10.7 | |

| Water | 0.34 |

The high solubility of benzoic acid in polar aprotic and alcoholic solvents aligns with the predictions for this compound. The increased lipophilicity of the cyclopropyl group in this compound may lead to enhanced solubility in less polar solvents like toluene and chloroform compared to benzoic acid, while potentially decreasing its solubility in more polar solvents like methanol and ethanol. However, these hypotheses require experimental verification.

Experimental Determination of Solubility

To obtain definitive solubility data for this compound, experimental determination is essential. The isothermal shake-flask method is a widely accepted and reliable technique for measuring the equilibrium solubility of a solid in a liquid.

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of the solvent to a concentration within the analytical range of the quantification method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

dot graph TD { A[Start: Add excess this compound and solvent to vial] --> B{Equilibration}; B -- Agitate at constant temperature --> C[Phase Separation]; C -- Centrifugation --> D[Sample Collection]; D -- Withdraw and filter supernatant --> E[Sample Preparation]; E -- Dilute to known volume --> F[Quantification]; F -- HPLC or UV-Vis analysis --> G[Calculate Solubility]; G --> H[End: Report solubility at specified temperature]; }

Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, with a strong emphasis on predictive methodologies in the absence of extensive experimental data. The estimation of Hansen Solubility Parameters suggests that this compound is likely to be most soluble in moderately polar aprotic solvents such as THF, dichloromethane, and chloroform. A comparative analysis with benzoic acid offers valuable context for these predictions. To facilitate further research and application, a detailed protocol for the experimental determination of solubility has been provided. The theoretical and practical insights presented herein are intended to empower researchers and drug development professionals in their work with this promising compound.

References

- F. M. A. H. van de Laar, et al. (2020). Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K.

- PubChem. This compound.

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Thati, J., et al. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

- IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and in Organic Solvent Mixtures.

Sources

Spectroscopic Elucidation of 4-Cyclopropylbenzoic Acid: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Cyclopropylbenzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available, verified experimental spectra, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to present a comprehensive and predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of a rigid, strained cyclopropyl ring directly attached to an aromatic system, which in turn is conjugated with a carboxylic acid functionality. This distinct electronic and steric environment gives rise to a characteristic spectroscopic fingerprint. This guide will systematically deconstruct the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution.

Methodologies for NMR Data Acquisition

A robust NMR analysis begins with meticulous sample preparation and selection of appropriate experimental parameters.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for ensuring the solubility of carboxylic acids and for observing the labile carboxylic acid proton.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each unique carbon.

-

Spectral Width: A spectral width of 0-220 ppm is appropriate for most organic molecules.

-

Number of Scans: A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | broad singlet | 1H | -COOH |

| ~7.9 - 8.1 | doublet | 2H | Aromatic (H-2, H-6) |

| ~7.0 - 7.2 | doublet | 2H | Aromatic (H-3, H-5) |

| ~1.9 - 2.1 | multiplet | 1H | Cyclopropyl (CH) |

| ~1.0 - 1.2 | multiplet | 2H | Cyclopropyl (CH₂) |

| ~0.7 - 0.9 | multiplet | 2H | Cyclopropyl (CH₂) |

Interpretation and Rationale:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be highly dependent on concentration and the solvent used.

-

Aromatic Protons: The aromatic region will display an AA'BB' system, which often appears as two distinct doublets for para-substituted benzene rings. The protons ortho to the electron-withdrawing carboxylic acid group (H-2, H-6) are expected to be more deshielded and appear at a higher chemical shift than the protons ortho to the electron-donating cyclopropyl group (H-3, H-5).

-

Cyclopropyl Protons: The cyclopropyl group protons will be in the aliphatic region. The methine proton (CH) will be a multiplet due to coupling with the adjacent methylene protons. The four methylene protons are diastereotopic and will appear as two separate multiplets. Data from the closely related 3-amino-4-cyclopropylbenzoic acid shows the cyclopropyl methine proton around 1.8-1.9 ppm and the methylene protons between 0.6 and 1.0 ppm, providing a strong basis for these predictions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a total of 7 distinct signals, corresponding to each unique carbon environment in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | Carboxylic Carbon (-COOH) |

| ~150 | Aromatic C-4 (ipso) |

| ~130 | Aromatic C-2, C-6 |

| ~128 | Aromatic C-1 (ipso) |

| ~126 | Aromatic C-3, C-5 |

| ~15 | Cyclopropyl (CH) |

| ~10 | Cyclopropyl (CH₂) |

Interpretation and Rationale:

-

Carboxylic Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear at the downfield end of the spectrum.

-

Aromatic Carbons: Four signals are expected for the six aromatic carbons due to the molecule's symmetry. The ipso-carbon attached to the cyclopropyl group (C-4) will be significantly affected by this substituent. The ipso-carbon bearing the carboxylic acid (C-1) will also have a distinct chemical shift. The remaining four aromatic carbons will appear as two signals, one for C-2 and C-6, and another for C-3 and C-5.

-

Cyclopropyl Carbons: The cyclopropyl carbons are highly shielded and will appear in the upfield region of the spectrum. The methine carbon will be at a slightly higher chemical shift than the methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

Methodology for IR Data Acquisition

Experimental Protocol:

-

Sample Preparation: For solid samples, the most common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first. Then, the sample is placed in the beam path and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3080 | Medium | C-H stretch (Aromatic) |

| ~3010 | Medium | C-H stretch (Cyclopropyl) |

| ~1680-1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1605, ~1495 | Medium | C=C stretch (Aromatic ring) |

| ~1420 | Medium | O-H bend (in-plane) coupled with C-O stretch |

| ~1290 | Strong | C-O stretch coupled with O-H bend (in-plane) |

| ~920 | Broad | O-H bend (out-of-plane, dimer) |

Interpretation and Rationale:

-

O-H Stretch: The most characteristic feature of a carboxylic acid in the solid state is the extremely broad O-H stretching absorption that spans from approximately 2500 to 3300 cm⁻¹. This broadness is due to strong hydrogen bonding, which forms a dimeric structure.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-H stretches of the cyclopropyl group will be slightly below or around 3000 cm⁻¹.

-

C=O Stretch: The carbonyl (C=O) stretching of a hydrogen-bonded carboxylic acid dimer is very strong and sharp, appearing around 1680-1710 cm⁻¹. This is one of the most intense bands in the spectrum.

-

Aromatic C=C Stretches: The benzene ring exhibits characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-O and O-H Bending: The C-O stretching and O-H bending vibrations of the carboxylic acid group give rise to strong bands in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Methodology for Mass Spectrometry Data Acquisition

Experimental Protocol:

-

Ionization Method: Electron Impact (EI) ionization is a common technique for volatile and thermally stable small molecules. For less stable molecules, "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap.

-

Data Acquisition: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a clear molecular ion peak and several characteristic fragment ions. The molecular weight of this compound (C₁₀H₁₀O₂) is 162.19 g/mol .[1]

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 162 | [M]⁺ (Molecular Ion) |

| 145 | [M - OH]⁺ |

| 117 | [M - COOH]⁺ or [M - H - CO₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation and Rationale:

-

Molecular Ion (m/z 162): The molecular ion peak should be readily observable, confirming the molecular weight of the compound.

-

Loss of a Hydroxyl Radical (m/z 145): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (•OH), resulting in an acylium ion.

-

Loss of the Carboxyl Group (m/z 117): Decarboxylation, either through the loss of a carboxyl radical (•COOH) or sequential loss of a hydrogen atom and carbon dioxide, is another characteristic fragmentation.

-

Tropylium Ion (m/z 91): The formation of the highly stable tropylium ion is a common feature in the mass spectra of compounds containing a benzyl-like moiety.

Visualization of Key Fragmentation Pathways:

Sources

An In-depth Technical Guide to the pKa and Acidity of 4-Cyclopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the acidity and pKa of 4-Cyclopropylbenzoic acid, a molecule of significant interest in medicinal chemistry.[1] Understanding the ionization constant (pKa) is critical in drug development, as it profoundly influences a compound's pharmacokinetic and pharmacodynamic properties, including solubility, absorption, distribution, metabolism, and excretion (ADME).[2] This document delves into the theoretical underpinnings of its acidity, presents comparative data, and outlines detailed experimental protocols for pKa determination.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropyl group is a unique structural motif increasingly incorporated into pharmaceutical agents.[3] Its distinct electronic and conformational properties can enhance metabolic stability and binding affinity to biological targets.[4] this compound serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[4][5] A precise understanding of its acidity is therefore paramount for predicting its behavior in physiological environments and for designing novel therapeutics.

Theoretical Framework: Electronic Effects of the Cyclopropyl Group

The acidity of a substituted benzoic acid is determined by the electronic effects of the substituent on the stability of the carboxylate anion (conjugate base) formed upon deprotonation.[6] Electron-withdrawing groups stabilize the negative charge, increasing acidity (lower pKa), while electron-donating groups destabilize it, decreasing acidity (higher pKa).[7]

The cyclopropyl group, when attached to a benzene ring, exhibits a dual electronic nature. It can act as an electron-donating group. This is attributed to the significant p-character of the C-C bonds within the strained three-membered ring, allowing for conjugation with the aromatic system. This electron-donating character destabilizes the negative charge on the carboxylate anion, making the acid weaker.[8]

The Hammett equation provides a quantitative framework for correlating substituent effects with reaction rates and equilibrium constants.[9] The substituent constant (σ) quantifies the electronic effect of a substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.[10][11] The cyclopropyl group is known to have a negative Hammett constant, indicating its electron-donating nature in this context.[12]

Quantitative Acidity Data: A Comparative Analysis

The pKa value of an acid is the pH at which the acid is 50% dissociated in solution. A lower pKa indicates a stronger acid.

| Compound | Substituent (para-position) | pKa Value | Relative Acidity |

| Benzoic Acid | -H | 4.20[6][13] | More Acidic |

| This compound | -C₃H₅ | 4.45[8] | Less Acidic |

| 4-Methoxybenzoic Acid | -OCH₃ | ~4.47[6] | Less Acidic |

Data presented for aqueous solutions at or near 25°C.

As the data indicates, this compound (pKa = 4.45) is a weaker acid than benzoic acid (pKa = 4.20).[6][8][13] This is consistent with the electron-donating nature of the cyclopropyl group, which destabilizes the benzoate anion.[8] Its acidity is comparable to that of 4-methoxybenzoic acid, which also possesses an electron-donating group.[6]

Experimental Determination of pKa

Accurate pKa determination is crucial for physicochemical profiling in drug discovery. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[14]

This is a high-precision technique that involves titrating a solution of the acid with a standardized base while monitoring the pH.[14] The pKa is determined from the inflection point of the resulting titration curve.[15]

Diagram of Potentiometric Titration Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol for Potentiometric Titration: [15][16]

-

Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers with pH values of 4, 7, and 10 to ensure accurate pH measurements.[15][16]

-

Solution Preparation:

-

Prepare standardized 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl) solutions.[16]

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[16]

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a water/co-solvent mixture for sparingly soluble compounds) to a concentration of approximately 1 mM.[15]

-

-

Titration Procedure:

-

Transfer a known volume (e.g., 20 mL) of the this compound solution into a reaction vessel equipped with a magnetic stirrer.[15]

-

Add the KCl solution to maintain a constant ionic strength.

-

If necessary, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[15]

-

Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of weak acids.[16]

-

Immerse the calibrated pH electrode into the solution.

-

Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

-

Record the pH reading after each addition, allowing the reading to stabilize.[16]

-

Continue the titration until the pH reaches approximately 12-12.5.[15]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Identify the equivalence point, which is the point of steepest slope (inflection point) on the curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

-

For higher accuracy, the pKa can be calculated from the first derivative of the titration curve.

-